Cas no 30381-98-7 (1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1))

1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1) structure
30381-98-7 structure
Nome del prodotto:1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1)
Numero CAS:30381-98-7
MF:C24H22F34N3O8PS2
MW:1221.49626493454
CID:315074
PubChem ID:161663

1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1)
    • 1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,a
    • W-110778
    • (Perfluorooctanesulfonamide N-ethyl-N-2-hydroxyethyl)ammonium phosphate esters-rm 507
    • EINECS 250-166-5
    • Bis(N-ethyl-2-perfluorooctylsulfonaminoethyl)phosphate, ammonium salt
    • NS00111956
    • A820347
    • Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate
    • ammonium bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] phosphate
    • 1-Octanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ammonium salt (1:1)
    • azanium bis[2-[ethyl-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecakis(fluoranyl)octylsulfonyl]amino]ethyl] phosphate
    • 1-Octanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ammonium salt
    • DTXSID90880252
    • 30381-98-7
    • Ammonium bis(N-ethyl-2-perfluorooctylsulfonaminoethyl)phosphate
    • Ammonium bis[2-[nethyl(neptadecafluorooctane)sulphonylamino]ethyl]phosphate
    • N,N'-((Hydroxyphosphinylidene)bis(oxy-2,1-ethanediyl))bis(N-ethylheptadecafluoro-1-octanesulfonamide), ammonium salt
    • 1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ammonium salt
    • Inchi: InChI=1S/C24H19F34N2O8PS2.H3N/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54;/h3-8H2,1-2H3,(H,61,62);1H3
    • Chiave InChI: QHCFFPIOMPVULC-UHFFFAOYSA-N
    • Sorrisi: [NH4+].O=P(OCCN(S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(=O)=O)CC)([O-])OCCN(S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(=O)=O)CC

Proprietà calcolate

  • Massa esatta: 1221.004
  • Massa monoisotopica: 1221.004
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 44
  • Conta atomi pesanti: 72
  • Conta legami ruotabili: 26
  • Complessità: 2000
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 151Ų

Proprietà sperimentali

  • Punto di ebollizione: 580.3°C at 760 mmHg
  • Punto di infiammabilità: 304.8°C
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.